molecular formula C23H19N3O2 B3589636 2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide

Cat. No.: B3589636
M. Wt: 369.4 g/mol
InChI Key: MQMMLFQHZPDEBO-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using 4-chloropyridine and a suitable base.

    Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the quinoline derivative with 4-ethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and pyridyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide
  • 2-(4-ethoxyphenyl)-N~4~-(3-pyridyl)-4-quinolinecarboxamide
  • 2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-3-quinolinecarboxamide

Uniqueness

2-(4-ethoxyphenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-2-28-18-9-7-16(8-10-18)22-15-20(19-5-3-4-6-21(19)26-22)23(27)25-17-11-13-24-14-12-17/h3-15H,2H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMMLFQHZPDEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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